3-Iodopropylene-1-naphthalene Methyl Amine is a chemical compound with the molecular formula . It is classified as an organic compound, specifically a derivative of naphthalene, which includes an iodine substituent and an amine functional group. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
This compound can be synthesized from various starting materials, including naphthalene derivatives and iodopropylene. It falls under the category of substituted amines and is particularly relevant in the synthesis of pharmaceuticals and agrochemicals. The presence of iodine in its structure may also impart specific reactivity that can be exploited in further chemical transformations.
The synthesis of 3-Iodopropylene-1-naphthalene Methyl Amine typically involves several key steps:
Technical details regarding conditions such as temperature, solvent choice (often non-polar solvents like toluene), and reaction times are critical for optimizing yield and purity .
3-Iodopropylene-1-naphthalene Methyl Amine can participate in various chemical reactions:
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or toluene .
The mechanism of action for 3-Iodopropylene-1-naphthalene Methyl Amine primarily involves its reactivity due to the presence of both the iodine atom and the amine group.
Data on reaction kinetics and mechanisms can vary based on experimental conditions but generally indicate a preference for pathways that minimize steric hindrance around the reactive sites .
3-Iodopropylene-1-naphthalene Methyl Amine is characterized by:
The chemical properties include:
Quantitative analyses such as infrared spectroscopy or nuclear magnetic resonance spectroscopy can provide further insights into functional groups present within the molecule .
3-Iodopropylene-1-naphthalene Methyl Amine has several potential applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and materials science .
3-Iodopropylene-1-naphthalene Methyl Amine (CAS 1076198-32-7) is an organoiodine compound with the molecular formula C₁₄H₁₄IN and a molecular weight of 323.17 g/mol [1] [6]. Its structure integrates a naphthalene ring system linked to a methylamine group via a 3-iodopropylene spacer. Key features include:
CN(\C=C\CI)c1cccc2ccccc12
[6], confirming the trans-configuration of the iodopropylene chain. Table 1: Physicochemical Properties
Property | Value | |
---|---|---|
CAS Number | 1076198-32-7 | |
Molecular Formula | C₁₄H₁₄IN | |
Molecular Weight | 323.17 g/mol | |
IUPAC Name | (E)-N-Methyl-3-(naphthalen-1-yl)prop-2-en-1-amine | |
Storage Temperature | +4°C | [1] [6] |
This compound emerged as a synthetic intermediate in the early 2000s, coinciding with advances in naphthalene-based medicinal chemistry:
This molecule bridges organic synthesis and drug discovery:
Table 2: Comparative Naphthalene-Based Bioactive Compounds
Compound | Therapeutic Use | Structural Feature | |
---|---|---|---|
Bedaquiline | Anti-tuberculosis | Naphthyridine core | |
Rifampicin | Antibiotic | Naphthohydroquinone | |
3-Iodopropylene-1-naphthalene Methyl Amine | Synthetic intermediate | Iodopropylene linker | [4] |
Table 3: Key Derivatives and Applications
Derivative | Synthetic Route | Application | |
---|---|---|---|
Peptide-PCSK9 conjugates | Suzuki coupling | LDL-cholesterol reduction | |
Isoindigo-NIR fluorophores | Amide coupling | Bioimaging | [3] [4] |
This compound exemplifies strategic molecular design, merging reactivity (iodine), stability (naphthalene), and bioavailability (amine) to advance therapeutic discovery [3] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0